1-Cyclopropyl-4-fluorobenzene
Overview
Description
1-Cyclopropyl-4-fluorobenzene (1-CFP) is an important organic compound in the field of organic chemistry. It is a cyclic hydrocarbon with a single ring of three carbon atoms and one fluorine atom. It is a colorless liquid at room temperature and has a boiling point of 72.2°C. 1-CFP is used in various scientific and industrial applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1-CFP is used as a reagent in several reactions, such as the formation of organometallic compounds, and as a catalyst in the synthesis of polymers.
Scientific Research Applications
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Thermophysical Property Data Analysis
- Field : Physical Chemistry
- Application : The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for various compounds, including 1-bromo-4-fluorobenzene . This data is crucial for understanding the behavior of these compounds under different conditions.
- Method : The data includes properties like normal boiling temperature, critical temperature, critical pressure, density, enthalpy, entropy, viscosity, and thermal conductivity . These properties are determined through dynamic data analysis .
- Results : The data provided includes a range of temperatures and pressures for each property .
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C–H Bond Activation
- Field : Organic Chemistry
- Application : A study has shown that an iridium (I) carbonyl complex can undergo reversible C–H bond activation of benzene and a series of fluorobenzenes when exposed to UV irradiation . This has potential applications in the catalytic dehydrogenation of alkanes .
- Method : The study used UV-light to promote the C–H bond activation of benzene and fluorobenzenes by an iridium (I) pincer complex . The reactions showed exclusive ortho-selectivity in reactions of fluorobenzene and 1,2-difluorobenzene .
- Results : The study found that the presence of fluorine substituents results in significantly stronger C–H bonds than benzene, making fluorobenzenes challenging substrates .
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Pharmaceutical Precursor
- Field : Pharmaceutical Chemistry
- Application : 4-Fluorobromobenzene, a mixed aryl halide (aryl fluoride and aryl bromide) with the formula C6H4BrF, is used as a precursor to some pharmaceuticals .
- Method : 4-Fluorobromobenzene is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .
- Results : The compound is used in the synthesis of various pharmaceuticals .
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Agrochemical Intermediate
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Organic Synthesis
- Preparation of Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : 4-Fluorobromobenzene is a mixed aryl halide (aryl fluoride and aryl bromide) with the formula C6H4BrF. It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom. It has uses as a precursor to some pharmaceuticals .
- Method : 4-Fluorobromobenzene is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .
- Results : The compound is used in the synthesis of various pharmaceuticals .
properties
IUPAC Name |
1-cyclopropyl-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBHNCUQFBFMFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571583 | |
Record name | 1-Cyclopropyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-fluorobenzene | |
CAS RN |
18511-60-9 | |
Record name | 1-Cyclopropyl-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18511-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.